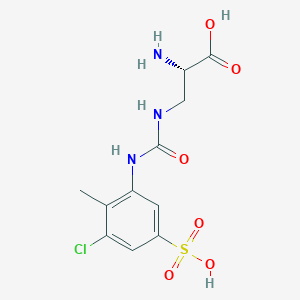
Upacicalcet
概要
説明
準備方法
ウパシカルセトの合成は、コア構造の調製から始まり、その後官能基を導入するなど、いくつかの段階を踏みます。ウパシカルセトの工業生産には、一般的に高度な有機合成技術が用いられ、高純度と高収率が確保されます。 合成経路と反応条件に関する具体的な情報は、機密情報であり、公表されていません .
化学反応の分析
ウパシカルセトは、以下を含むさまざまな化学反応を起こします。
酸化: ウパシカルセトは、特定の条件下で酸化され、さまざまな酸化された誘導体を形成する可能性があります。
還元: また、還元反応を起こし、還元された生成物を生成する可能性があります。
置換: ウパシカルセトは、適切な条件下で官能基が他の基に置換される置換反応に関与することができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
ウパシカルセトは、いくつかの科学研究に利用されています。
化学: カルシミメティック薬剤とそのカルシウム感知受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: 研究者は、ウパシカルセトを使用して、細胞シグナル伝達と恒常性におけるカルシウム感知受容体の役割を調べます。
医学: ウパシカルセトは、主に臨床設定で、透析患者における続発性副甲状腺機能亢進症の管理に使用されます。副甲状腺ホルモンのレベルを低下させ、カルシウムバランスを維持するのに役立ちます。
科学的研究の応用
Upacicalcet has several scientific research applications:
Chemistry: It is used as a model compound to study calcimimetic agents and their interactions with calcium-sensing receptors.
Biology: Researchers use this compound to investigate the role of calcium-sensing receptors in cellular signaling and homeostasis.
Medicine: this compound is primarily used in clinical settings to manage secondary hyperparathyroidism in dialysis patients. It helps reduce parathyroid hormone levels and maintain calcium balance.
作用機序
ウパシカルセトは、副甲状腺細胞のカルシウム感知受容体の正のアロステリックモジュレーターとして作用することで、その効果を発揮します。この相互作用により、受容体の細胞外カルシウムに対する感受性が高まり、副甲状腺ホルモンの分泌が阻害されます。 カルシウム恒常性を調節するカルシウム感知受容体とその関連するシグナル伝達経路が、関与する分子標的です .
類似の化合物との比較
ウパシカルセトは、その特定の結合親和性と作用機序により、カルシミメティック薬剤の中で独特です。類似の化合物には以下が含まれます。
シナカルセト: 別のカルシミメティック薬で、続発性副甲状腺機能亢進症の治療に使用されますが、結合特性と薬物動態が異なります。
エテルカルセチド: ウパシカルセトとは異なる作用機序を持つペプチドベースのカルシミメティック薬剤です。
ウパシカルセトの独自性は、高い特異性と有効性でカルシウム感知受容体を調節する能力にあります。これは、続発性副甲状腺機能亢進症の患者にとって貴重な治療選択肢となっています .
類似化合物との比較
Upacicalcet is unique among calcimimetic agents due to its specific binding affinity and mechanism of action. Similar compounds include:
Cinacalcet: Another calcimimetic used to treat secondary hyperparathyroidism, but with different binding properties and pharmacokinetics.
Etelcalcetide: A peptide-based calcimimetic with a distinct mechanism of action compared to this compound.
This compound’s uniqueness lies in its ability to modulate the calcium-sensing receptor with high specificity and efficacy, making it a valuable therapeutic option for patients with secondary hyperparathyroidism .
生物活性
Upacicalcet is a novel calcimimetic agent primarily developed for the treatment of secondary hyperparathyroidism (SHPT), particularly in patients undergoing hemodialysis. This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), which plays a crucial role in maintaining calcium homeostasis and regulating parathyroid hormone (PTH) secretion. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, safety, and relevant clinical studies.
This compound enhances the sensitivity of CaSR to extracellular calcium levels without activating the receptor at low calcium concentrations. It binds to the amino acid binding site of CaSR, competing with L-tryptophan and interacting with specific residues that constitute this site . The compound shows a concentration-dependent effect, increasing intracellular calcium mobilization at higher extracellular calcium concentrations, thus enhancing overall CaSR signaling .
Phase 3 Trials
A pivotal Phase 3 study evaluated the efficacy and safety of this compound in Japanese patients with SHPT undergoing hemodialysis. The study was a multicenter, double-blind, placebo-controlled trial involving 153 participants. Key findings include:
- Primary Outcome: 67% of participants treated with this compound achieved target serum iPTH levels (60–240 pg/ml) compared to only 8% in the placebo group, resulting in a statistically significant difference of 59% (95% CI: 48% to 71%) .
- Secondary Outcomes: this compound treatment led to significant reductions in serum levels of fibroblast growth factor-23 (FGF-23), bone-specific alkaline phosphatase, and other markers of bone metabolism. Notably, 81% achieved a ≥30% reduction in iPTH levels, while 52% had a ≥50% reduction .
| Outcome Measure | This compound Group | Placebo Group | Difference (%) |
|---|---|---|---|
| Achieving target iPTH levels | 67% (69/103) | 8% (4/50) | 59% (95% CI: 48-71) |
| ≥30% reduction in iPTH | 81% | 8% | 73% (95% CI: 62-83) |
| ≥50% reduction in iPTH | 52% | 4% | 49% (95% CI: 37-60) |
Safety Profile
This compound demonstrated a favorable safety profile throughout the clinical trials. Adverse events were reported in approximately 85% of patients receiving this compound compared to 72% in the placebo group; however, gastrointestinal disturbances were similar across both groups . Importantly, there were no reports of symptomatic hypocalcemia or significant increases in corrected calcium levels below safe thresholds .
Long-Term Efficacy
A follow-up study assessed the long-term efficacy and safety of this compound over a year-long period. Results indicated that:
- Long-term Control: this compound maintained effective control over serum iPTH levels with over 94.2% of patients achieving target levels after one year.
- Bone Health: The treatment led to reductions in parathyroid gland volume and improved control over serum phosphate and calcium levels without inducing severe hypocalcemia .
特性
CAS番号 |
1333218-50-0 |
|---|---|
分子式 |
C11H14ClN3O6S |
分子量 |
351.76 g/mol |
IUPAC名 |
(2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C11H14ClN3O6S/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21)/t8-/m0/s1 |
InChIキー |
LHEYGVSDVBEYQF-QMMMGPOBSA-N |
SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N |
異性体SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NC[C@@H](C(=O)O)N |
正規SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Upacicalcet; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















